4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features a fused furo[3,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the benzodioxole moiety.
- Construction of the furo[3,4-b]pyridine ring system.
- Coupling of the benzodioxole and pyridine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
In medicinal chemistry, it could be explored for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other fused heterocyclic systems with benzodioxole and pyridine moieties. Examples include:
- 4-(2H-1,3-BENZODIOXOL-5-YL)-1H-PYRIDO[3,4-B]PYRIDINE
- 1-(3-METHYLPHENYL)-1H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Uniqueness
The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-(3-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE lies in its specific structural arrangement, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H17NO5/c1-12-3-2-4-14(7-12)22-16-10-25-21(24)20(16)15(9-19(22)23)13-5-6-17-18(8-13)27-11-26-17/h2-8,15H,9-11H2,1H3 |
InChI Key |
URMRPBSPIZYSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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